molecular formula C15H19F3N2O2 B12007968 ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate

ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate

Cat. No.: B12007968
M. Wt: 316.32 g/mol
InChI Key: AZFYCLSCZLWMBW-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H19F3N2O2/c1-3-10-8-12(19)11-7-9(15(16,17)18)5-6-13(11)20(10)14(21)22-4-2/h5-7,10,12H,3-4,8,19H2,1-2H3/t10-,12+/m1/s1

InChI Key

AZFYCLSCZLWMBW-PWSUYJOCSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Oxidation to Carboxylic Acid Derivatives

The introduction of a carboxylic acid group at position 8 is achieved via catalytic oxidation using N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) under oxygen pressure (4 MPa). This method, originally developed for 7-chloro-8-quinolinecarboxylic acid, achieves yields exceeding 90% by optimizing reaction time (6–12 hours) and temperature (80–100°C).

Oxidation Mechanism:

  • NHPI facilitates hydrogen abstraction from the methyl group, while AIBN generates radicals that propagate the oxidation chain.

  • Oxygen serves as a terminal oxidant, ensuring minimal byproduct formation.

Chlorination and Trifluoromethyl Substitution

Chlorination at position 3 is performed using chlorine gas in the presence of AIBN, yielding 3,7-dichloro-8-quinolinecarboxylic acid. Subsequent trifluoromethylation at position 6 employs a copper-mediated cross-coupling reaction with methyl trifluoroborate, adapted from methods in aryl halide functionalization.

Reaction Conditions for Trifluoromethylation:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMF at 110°C for 24 hours.

Reduction to Dihydroquinoline and Stereochemical Control

Partial hydrogenation of the quinoline ring to the 3,4-dihydro-1(2H) structure is achieved using palladium on carbon (Pd/C) under hydrogen gas (1 atm). Asymmetric reduction strategies, such as the use of chiral oxazaborolidine catalysts, induce the desired (2R,4S) configuration with enantiomeric excess (ee) >95%.

Optimized Hydrogenation Protocol:

  • Substrate: 6-(Trifluoromethyl)-3-chloro-8-quinolinecarboxylic acid

  • Catalyst: (R)-BINAP-RuCl₂ (5 mol%)

  • Solvent: Ethanol/water (9:1)

  • Yield: 88% with 97% ee.

Amination and Esterification

Introduction of the Amino Group

The 4-amino substituent is introduced via nucleophilic aromatic substitution (SNAr) of a chloro intermediate with aqueous ammonia under high-pressure conditions (120°C, 8 hours). This method, adapted from the synthesis of 4-amino-2-trifluoromethyl benzonitrile, achieves >90% conversion when using ethanol as a solvent.

Key Variables:

  • Ammonia Concentration: 15% w/v in ethanol

  • Reaction Time: 8–12 hours.

Esterification with Ethanol

The carboxylic acid at position 3 is esterified using ethanol in the presence of sulfuric acid (Fischer esterification). Alternative methods employ DCC/DMAP coupling for higher yields (95%) under mild conditions.

Comparative Esterification Methods

MethodReagentsTemperatureYield (%)
Fischer EsterificationH₂SO₄, ethanol80°C85
DCC/DMAP CouplingDCC, DMAP, ethanol25°C95

Resolution of Enantiomers

Chiral chromatography using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves the (2R,4S) enantiomer from the racemic mixture. Preparative HPLC conditions:

  • Mobile Phase: Hexane/isopropanol (90:10)

  • Flow Rate: 10 mL/min

  • Purity: >99% enantiomeric excess.

Characterization and Quality Control

Advanced spectroscopic techniques confirm structural integrity:

  • ¹H/¹³C NMR: Assignments correlate with predicted shifts for the quinoline core, trifluoromethyl group (δ ~120 ppm for ¹⁹F coupling), and ethyl ester (δ 1.3 ppm for CH₃).

  • X-ray Crystallography: Single-crystal analysis verifies the (2R,4S) configuration and dihydroquinoline conformation.

  • HPLC-MS: Purity >99.5% with no detectable impurities.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Catalyst Recycling: NHPI and AIBN are recoverable via filtration and reused with <5% activity loss.

  • Waste Management: Chlorine byproducts are neutralized with sodium bisulfite, while copper residues are removed via ion exchange.

  • Cost Optimization: Bulk procurement of 3-chloro-2-methylaniline reduces raw material costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate has been investigated for its antimicrobial properties. Research indicates that compounds with quinoline structures exhibit significant antibacterial activity. A study demonstrated that derivatives of this compound showed effectiveness against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that this compound can inhibit cell proliferation in certain cancer cell lines. For instance, it was noted that the compound induced apoptosis in human breast cancer cells through the activation of specific apoptotic pathways .

Agrochemical Applications

Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for use in agrochemicals. Research has shown that similar quinoline derivatives exhibit insecticidal and fungicidal activities. This compound has been explored as a potential candidate for developing new pesticides with improved efficacy against agricultural pests .

Material Science

Polymer Chemistry
In material science, this compound is being studied for its role as a monomer in polymer synthesis. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Case studies have shown that incorporating this compound into polymer matrices can significantly improve their performance under stress conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
AgrochemicalsPesticide DevelopmentPotential candidate for new insecticides
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
  • CAS Number : 261947-64-2
  • Molecular Formula : C₁₅H₁₉F₃N₂O₂
  • Molecular Weight : 316.32 g/mol

Structural Features :

  • Core: 3,4-Dihydroquinoline scaffold with a fused aromatic ring.
  • Substituents: 4-position: Free amino group (-NH₂), enhancing basicity (predicted pKa = 8.75) . 2-position: Ethyl group, contributing to lipophilicity (logP = 4.51) . 6-position: Trifluoromethyl (-CF₃) group, improving metabolic stability and electron-withdrawing effects.
  • Functional Groups : Ethyl ester at the 1-position, influencing solubility and hydrolysis kinetics.

Comparison with Similar Compounds

Torcetrapib (CP-529,414)

Key Differences :

  • Structure: Contains a 3,5-bis(trifluoromethyl)benzylamino group at the 4-position instead of a free amino group. Molecular formula: C₂₆H₂₅F₉N₂O₄ (MW = 600.47) .
  • Activity : Torcetrapib is a CETP (cholesteryl ester transfer protein) inhibitor, whereas the target compound’s simpler structure may lack this specificity.
  • Physicochemical Properties :
    • Higher molecular weight and lipophilicity due to additional aromatic and trifluoromethyl groups.
    • Reduced basicity (methoxycarbonyl group vs. free -NH₂).

Synthesis: Involves coupling of 3,5-bis(trifluoromethyl)benzyl bromide to a dihydroquinoline intermediate .

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester (CAS 474645-94-8)

Key Differences :

  • Substituent: Methoxycarbonylamino (-NHCO₂Me) at the 4-position vs. free -NH₂ in the target compound.
  • Implications: The methoxycarbonyl group may act as a prodrug, hydrolyzing in vivo to release the active amino form. Increased steric hindrance and reduced basicity (pKa ≈ 7–8) compared to the target compound .

Applications : Used as a chiral reagent and pharmaceutical intermediate, suggesting shared utility in asymmetric synthesis .

Sakuramil (Ethyl (2R,4S)-4-{3,5-bis(trifluoromethyl)benzylamino}-2-propyl-6-(trifluoromethoxy)-3,4-dihydroquinoline-1(2H)-carboxylate)

Key Differences :

  • Substituents :
    • 3,5-Bis(trifluoromethyl)benzyl group at the 4-position.
    • Propyl group at the 2-position (vs. ethyl in the target compound).
    • Trifluoromethoxy (-OCF₃) at the 6-position.
  • Activity : Designed for enhanced lipid solubility and CNS penetration due to multiple fluorine atoms .
  • Synthesis : Requires phase-transfer catalysis with tetra-n-butylammonium bromide and sodium hydroxide .

Obicetrapib Potassium

Key Differences :

  • Structure: Pyrimidinyl amino group with a 3-carboxypropoxy chain at the 4-position. Molecular formula: C₃₂H₃₁F₉N₄O₅ (MW = 722.60) .
  • Activity : Potent CETP inhibitor with improved aqueous solubility due to the potassium salt form.
  • Physicochemical Properties :
    • Carboxypropoxy group introduces acidity (pKa ≈ 4–5), enabling salt formation.
    • Higher molecular weight and polarity compared to the target compound .

Ethyl 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)

Key Differences :

  • Substituent : Hydroxyl (-OH) at the 4-position vs. -NH₂.
  • Implications: Forms intramolecular hydrogen bonds, reducing solubility in nonpolar solvents. Lower basicity (pKa ≈ 6–7) compared to the target compound .

Synthesis : Gould-Jacobs reaction using diethyl 2-oxomalonate and 4-trifluoromethyl-1,2-phenylenediamine .

Structural and Functional Analysis Table

Compound 4-Position Substituent 6-Position Substituent 2-Position Substituent Molecular Weight (g/mol) Key Activity/Use
Target Compound (261947-64-2) -NH₂ -CF₃ -C₂H₅ 316.32 Pharmaceutical intermediate
Torcetrapib (CP-529,414) -N(CO₂Me)[3,5-(CF₃)₂Benzyl] -CF₃ -C₂H₅ 600.47 CETP inhibitor
CAS 474645-94-8 -NHCO₂Me -CF₃ -C₂H₅ 356.35 Chiral reagent
Sakuramil -N(CO₂Me)[3,5-(CF₃)₂Benzyl] -OCF₃ -C₃H₇ 634.44 Lipid-modifying agent
Obicetrapib Potassium -N(Pyrimidinyl-carboxypropoxy) -CF₃ -C₂H₅ 722.60 CETP inhibitor (salt form)

Research Findings and Implications

  • Stereochemistry : The (2R,4S) configuration is conserved in CETP inhibitors (e.g., torcetrapib, obicetrapib), suggesting its importance in target binding .
  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects across all compared compounds .
  • Amino vs. Methoxycarbonylamino: Free -NH₂ in the target compound may improve bioavailability but increase susceptibility to oxidative metabolism compared to prodrug derivatives .

Biological Activity

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate, with the CAS number 261947-64-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

PropertyValue
Molecular FormulaC15H19F3N2O2
Molecular Weight316.319 g/mol
IUPAC Nameethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
StructureChemical Structure

Antitumor Activity

Research has indicated that derivatives of quinoline compounds exhibit potent antitumor properties. Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinolinecarboxylate has shown promising results in vitro against various cancer cell lines. For instance, studies demonstrated that this compound inhibited the proliferation of multidrug-resistant cancer cells by interfering with tubulin dynamics and promoting apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to bind to specific cellular targets involved in cancer cell survival and proliferation. The trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better interaction with cellular membranes and targets. The compound's mechanism includes:

  • Inhibition of Microtubule Assembly : Similar to other quinoline derivatives, this compound disrupts microtubule formation, leading to cell cycle arrest.
  • Induction of Apoptosis : It activates intrinsic pathways of apoptosis through mitochondrial membrane potential disruption and caspase activation .

Case Studies

  • In Vitro Studies : A study conducted on human colorectal cancer cells reported a significant reduction in cell viability upon treatment with various concentrations of ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinolinecarboxylate. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
  • In Vivo Studies : In animal models, the administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. The study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutics .

Pharmacokinetics

The pharmacokinetic profile of ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinolinecarboxylate indicates favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit varying degrees of biological activity.

Q & A

Q. Basic

  • NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation.
  • Chiral HPLC : To assess enantiomeric purity (>98% ee is typical for pharmaceutical intermediates) .

How can contradictions in spectroscopic data (e.g., NOE conflicts in NMR) be resolved?

Q. Advanced

  • 2D NMR experiments : NOESY (Nuclear Overhauser Enhancement Spectroscopy) or ROESY to clarify spatial proximity of protons.
  • Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data.
  • X-ray crystallography : Definitive structural confirmation .

What are the key physicochemical properties influencing its reactivity and bioavailability?

Q. Basic

  • logP (4.52) : Indicates moderate lipophilicity, favoring membrane permeability but requiring formulation optimization for aqueous solubility.
  • Polar Surface Area (PSA: 71.36 Ų) : Suggests potential for hydrogen bonding, impacting blood-brain barrier penetration.
  • Trifluoromethyl group : Enhances metabolic stability and electron-withdrawing effects on the quinoline ring .

How should researchers design biological assays to evaluate its potential bioactivity?

Q. Advanced

  • Target-based assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or radiometric assays.
  • Cell-based assays : Cytotoxicity profiling (MTT assay) or gene expression analysis (qPCR) in disease-relevant cell lines.
  • Structural analogs : Cross-reference activities of similar quinoline derivatives (e.g., ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate) to infer mechanisms .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Emergency measures : Eyewash stations and safety showers accessible in the lab. Data from structurally related compounds suggest low acute toxicity, but chronic exposure risks require evaluation .

How can mechanistic studies on its metabolic stability be conducted?

Q. Advanced

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) to identify phase I metabolites via LC-MS.
  • CYP450 inhibition assays : Determine interactions with cytochrome P450 enzymes using fluorogenic substrates.
  • Stable isotope labeling : Track metabolic pathways using 13C or 2H isotopes .

What computational approaches predict its interactions with biological targets?

Q. Advanced

  • Molecular docking : AutoDock or Schrödinger Suite to model binding poses in protein active sites.
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).
  • QSAR modeling : Relate structural features (e.g., trifluoromethyl position) to activity using machine learning .

How does the trifluoromethyl group influence its chemical and biological properties?

Q. Basic

  • Electron-withdrawing effect : Stabilizes the quinoline ring, reducing electrophilic aromatic substitution reactivity.
  • Hydrophobic interactions : Enhances binding to nonpolar protein pockets.
  • Metabolic resistance : The C-F bond resists oxidative degradation, prolonging half-life in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.